Bisphenol A Monosulfate Disodium-13C12
Description
Bisphenol A Monosulfate Disodium-13C12 (CAS: Not explicitly listed in evidence; TRC product code: B519562 ) is a carbon-13 isotopically labeled derivative of bisphenol A (BPA) monosulfate. This compound is synthesized by replacing 12 carbon atoms in the aromatic rings of BPA with ¹³C isotopes, resulting in the molecular formula ¹³C₁₂C₃H₁₅NaO₅S . It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify BPA metabolites in biological and environmental samples, minimizing matrix effects and improving analytical accuracy .
Properties
Molecular Formula |
C₃¹³C₁₂H₁₄Na₂O₅S |
|---|---|
Molecular Weight |
364.23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BPA Metabolites and Isotopic Analogs
BPA monosulfate disodium-¹³C₁₂ is compared with other BPA metabolites and isotopically labeled standards (Table 1):
Table 1: Key Properties of BPA Monosulfate Disodium-13C12 and Analogous Compounds
Key Observations :
- Isotopic Specificity: The ¹³C₁₂ label in BPA monosulfate disodium-¹³C₁₂ is localized to the aromatic rings, distinguishing it from deuterated (D6) analogs, which label aliphatic regions . This specificity ensures minimal interference from natural isotopes in MS detection.
- Metabolic Context: Unlike BPA glucuronide (BPAG), which is a Phase II conjugation product, BPA monosulfate is a sulfated metabolite formed via sulfotransferase enzymes. Both metabolites exhibit distinct retention times in chromatographic assays (e.g., 19.0 min for monosulfate vs. 9.8 min for glucuronide in LC-MS/MS) .
- Analytical Utility: Isotopic standards like BPA monosulfate-¹³C₁₂ enable precise quantification even in complex matrices, such as liver subcellular fractions or wastewater .
BPA Alternatives (BPS, BPF, BPAF)
Table 2: Comparison with BPA Substitutes
Key Findings :
- Metabolite vs. Its detection in urine or blood reflects metabolic detoxification pathways .
- Toxicokinetics : Sulfation and glucuronidation reduce BPA's endocrine-disrupting potency by enhancing excretion. However, substitutes like BPS and BPF resist metabolic degradation, prolonging their activity .
Research Implications and Gaps
- Analytical Challenges: Co-elution of BPA monosulfate with in-source fragments (e.g., observed at 19.0 min in LC-MS/MS) necessitates isotopic standards to avoid false positives .
- Ecological Impact: BPA monosulfate’s environmental persistence remains understudied compared to BPS and BPF, which are detected in wastewater at increasing concentrations .
- Regulatory Needs: While BPA alternatives face scrutiny, standardized methods using compounds like BPA monosulfate-¹³C₁₂ are critical for harmonizing exposure assessments globally .
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